

2-Bromo-3-chloro-6-fluorophenylboronic acid structural information

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Compound of Interest

Compound Name: 2-Bromo-3-chloro-6-fluorophenylboronic acid

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An In-Depth Technical Guide to **2-Bromo-3-chloro-6-fluorophenylboronic acid**: Structure, Synthesis, and Application

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Phenylboronic acids stand out as exceptionally versatile building blocks, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. The introduction of multiple halogen substituents, such as in **2-Bromo-3-chloro-6-fluorophenylboronic acid**, creates a highly tailored reagent with unique electronic and steric properties. This guide provides an in-depth examination of this specific boronic acid, offering researchers and development professionals a comprehensive resource on its structure, synthesis, reactivity, and practical applications.

Core Physicochemical and Structural Properties

2-Bromo-3-chloro-6-fluorophenylboronic acid is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its core properties are summarized below, providing a foundational understanding of this reagent.

Property	Value	Source(s)
CAS Number	1451392-82-7	[1] [2]
Molecular Formula	C ₆ H ₄ BBrClFO ₂	[3]
Molecular Weight	253.26 g/mol	[3]
Appearance	White to off-white solid	[3]
Purity	Typically ≥97%	[3]
Storage	Inert atmosphere, 2-8°C	
Synonyms	(2-Bromo-3-chloro-6-fluorophenyl)boronic acid	[2]

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C2 [label="C", pos="-1.04,0.6!"];
C3 [label="C", pos="-1.04,-0.6!"];
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C6 [label="C", pos="1.04,0.6!"];
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O1 [label="O", pos="3.2,0.4!"];
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H_02 [label="H", pos="2.9,2.6!"];
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Cl [label="Cl", pos="-2.2,-1.1!"];
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H4 [label="H", pos="0,-2.3!"];
H5 [label="H", pos="2.0,-1.1!"];

// Define edges for bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

C6 -- B;
B -- O1;
O1 -- H_01;
B -- O2;
O2 -- H_02;

C2 -- Br;
C3 -- Cl;
C1 -- F;
C4 -- H4;
C5 -- H5;

}
```

Caption: 2D Structure of **2-Bromo-3-chloro-6-fluorophenylboronic acid**.

In-depth Structural Analysis: The Impact of Polysubstitution

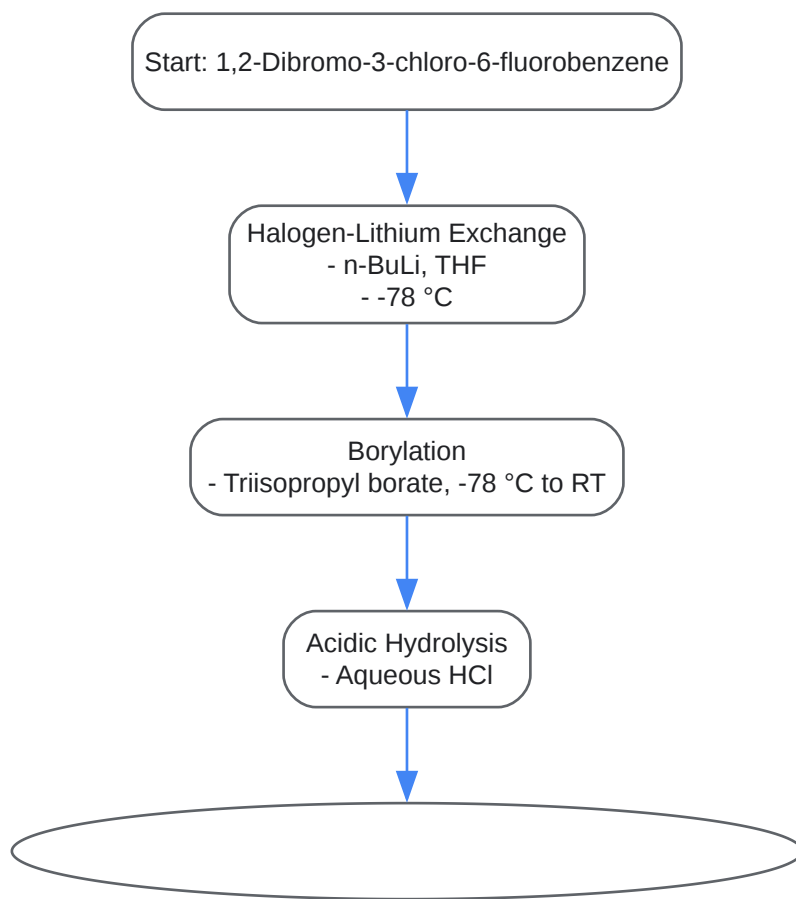
The unique reactivity of **2-Bromo-3-chloro-6-fluorophenylboronic acid** is a direct consequence of its molecular architecture. The boron atom is sp^2 -hybridized, resulting in a trigonal planar geometry for the $B(OH)_2$ group, which contains a vacant p-orbital, conferring its Lewis acidic character[4].

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers[4]. It is highly probable that **2-Bromo-3-chloro-6-fluorophenylboronic acid** adopts a similar arrangement. Structural studies of related compounds, such as [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, show that one hydroxyl group participates in intermolecular hydrogen bonding to form a centrosymmetric dimer, while the other may be involved in intramolecular interactions if a suitable acceptor is present[5]. In the case of our title compound, the ortho-fluoro substituent could potentially form a weak intramolecular O-H...F hydrogen bond, a phenomenon observed in other ortho-fluorophenylboronic acids[6]. This interaction, however, is generally not strong enough to prevent the primary dimeric synthon formation.

The boronic acid group tends to be nearly coplanar with the phenyl ring to maximize resonance, though steric hindrance from the bulky ortho-bromo group likely induces a slight twist[6]. This steric clash is a critical feature, influencing the compound's reactivity in coupling reactions by potentially hindering the approach to the palladium center during the catalytic cycle.

Synthesis and Handling: A Practical Workflow

The preparation of arylboronic acids is a well-established field in organic chemistry. A common and reliable method involves the reaction of an organometallic intermediate with a trialkyl borate. The following protocol outlines a plausible synthetic route starting from 1,2-dibromo-3-chloro-6-fluorobenzene.



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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Lithiation-Borylation

- **Precaution:** This reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care.
- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,2-dibromo-3-chloro-6-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equiv, solution in hexanes) is added dropwise via the dropping funnel, maintaining the

internal temperature below -70 °C. The selective exchange of the bromine at position 2 is anticipated due to directing effects of the adjacent substituents. The mixture is stirred at -78 °C for 1 hour.

- **Borylation:** Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
- **Workup and Isolation:** The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure[7].
- **Purification:** The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product.

Handling and Safety

2-Bromo-3-chloro-6-fluorophenylboronic acid is an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Reactivity Profile and Key Applications

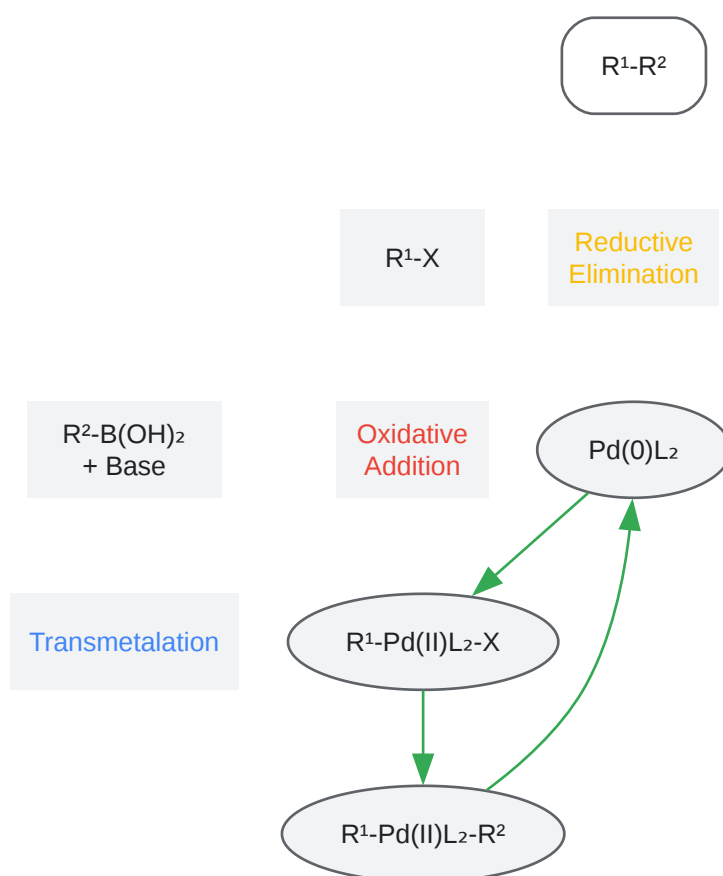
The primary utility of this reagent lies in its application as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.

Electronic Effects and Acidity

The presence of three halogen atoms significantly impacts the electronic nature of the phenyl ring. Both fluorine and chlorine are strongly electron-withdrawing through induction, which increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle[8][9]. The pKa of unsubstituted phenylboronic acid is approximately 8.8[4], while fluorinated analogs can have pKa values as low as 6-7, depending on the substitution pattern[10]. The combined inductive effects of F and Cl in the title compound suggest it is a relatively acidic boronic acid, enhancing its reactivity.

The Suzuki-Miyaura Coupling Reaction

This reaction enables the formation of biaryl structures, which are common motifs in pharmaceuticals and organic materials. The general mechanism involves a palladium(0) catalyst.



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